The table below summarizes the key information available for pinocampheol.
| Property Type | Details |
|---|---|
| IUPAC Name | (2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol [1] |
| Chemical Formula | C10H18O [1] |
| Molecular Weight | 154.25 g/mol [1] [2] |
| CAS Number | 25465-95-6 [2] |
| Melting Point | 56.00 to 57.00 °C @ 760.00 mm Hg [2] |
| Water Solubility | 926.3 mg/L @ 25 °C (est) [2] |
| Estimated XLogP3 | 2.60 [2] |
Since the current search does not yield direct reports of this compound in plant material, you can explore this through the following approach, which outlines a general workflow for identifying a compound like this compound in a plant sample.
To advance knowledge on this topic, you could:
The table below summarizes the available data on pinocampheol's properties.
| Property | Value | Type / Method | Source |
|---|---|---|---|
| Molecular Formula | C10H18O | - | [1] [2] |
| Molecular Weight | 154.25 g/mol | - | [1] [2] |
| Water Solubility | 0.92 g/L | Predicted (ALOGPS) | [2] |
| Water Solubility | 926.3 mg/L @ 25 °C | Estimated | [3] |
| Melting Point | 56 - 57 °C @ 760 mm Hg | Experimental | [3] |
| log P (Octanol-Water) | 2.22 | Predicted (ALOGPS) | [2] |
The search results did not provide detailed experimental protocols for determining this compound's solubility. The available data points are predictions or estimates without methodological details.
For researchers, standard experimental approaches for determining water solubility of such compounds include:
The following diagram outlines a generalized experimental workflow for determining solubility, which could be adapted for this compound.
A significant challenge for your intended guide is the scarcity of robust, experimentally verified data. The available solubility information is computational, and no data was found in key pharmacological resources like DrugBank or the FDA UNII database [3].
To build a comprehensive profile, future work should involve:
The table below summarizes the predicted properties for different forms of pinocampheol found across the databases.
| Compound Name | CAS Number | Predicted XLogP3/-AA Value | Source Database | Other Predicted logP Values |
|---|---|---|---|---|
| (-)-Pinocampheol [1] | 35997-96-7 | 2.60 (est) [2] | The Good Scents Company (TGSC) | 2.22 (ALOGPS); 1.9 (ChemAxon) [1] |
| This compound (unspecified stereochemistry) [3] | 25465-95-6 | 2.60 (est) [3] | The Good Scents Company (TGSC) | Information missing |
The XLogP3 method is a widely recognized atom-additive approach for calculating the octanol-water partition coefficient (logP), a key parameter in predicting a molecule's hydrophobicity [4].
The following diagram illustrates the workflow of the XLogP3 computation process:
For scientists in drug development, the provided data offers practical insights:
The table below summarizes the available identifying information for pinocampheol [1].
| Property | Description |
|---|---|
| Chemical Name | (2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
| CAS Number | 25465-95-6 |
| Category | Natural substances and extractives |
| Molecular Formula | C10 H18 O |
| Molecular Weight | 154.25266000 |
| Water Solubility | 926.3 mg/L @ 25 °C (est.) |
The lack of sensory data indicates that the odor and flavor profile of this compound has not been characterized in publicly accessible literature. To proceed with your research, I suggest you consider these approaches:
Should you undertake empirical analysis, here is a generalized workflow for characterizing an unknown compound's odor profile, synthesizing methods from the search results.
The key phases of the workflow are [3] [4]:
The search results provide foundational data for (-)-Pinocampheol, a bicyclic monoterpenoid. The quantitative data is summarized in the table below [1].
| Property | Value |
|---|---|
| IUPAC Name | (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
| Chemical Formula | C10H18O |
| Average Molecular Weight | 154.2493 g/mol |
| Monoisotopic Mass | 154.135765198 g/mol |
| Water Solubility (Predicted) | 0.92 g/L |
| logP (Predicted) | 2.22 (ALOGPS); 1.9 (ChemAxon) |
| pKa (Strongest Acidic) | 18.73 |
| pKa (Strongest Basic) | -1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Polar Surface Area | 20.23 Ų |
| Melting Point | 67°C |
| Boiling Point | 217°C |
| Optical Rotation | [α]25D -57.2 (c, 0.33 in MeOH) |
Classification: (-)-Pinocampheol belongs to the class of organic compounds known as bicyclic monoterpenoids. Its molecular framework is characterized as aliphatic homopolycyclic [1].
While the search results do not contain a specific experimental protocol for pinocampheol, a 2024 review discusses general methodologies for analyzing terpenes in complex matrices like Cannabis sativa L., which is directly relevant for profiling compounds like this compound [2].
The following diagram outlines the general experimental workflow for analyzing terpene stability, based on the methodologies described in the research [2].
Experimental workflow for terpene stability and enantiomeric analysis.
The available data for (-)-Pinocampheol is currently limited to its basic chemical identity and predicted properties. The broader context of terpene research highlights several critical areas for investigation [2]:
The compound alpha-pinene (APN) is a monoterpene and a direct bicyclic precursor to pinane derivatives like pinane-3alpha-ol. A 2023 study provides robust, quantitative data on its activity against memory impairment and elucidates the underlying molecular mechanism [1].
The signaling pathway through which alpha-pinene exerts its effect can be summarized as follows:
The following table summarizes the key experimental findings and methodologies from the alpha-pinene study, providing a template for evaluating similar neuroprotective compounds [1].
| Aspect | Detail | Rationale & Implication |
|---|---|---|
| Dosage & Regimen | 50 mg/kg, intraperitoneal (i.p.); 21 days (14 days pre-KA + 7 days post-KA) [1] | Pre- and post-treatment protocol suggests both prophylactic and therapeutic potential for mitigating neuronal damage. |
| Key Molecular Results | Significant reversal of KA-induced decreases in hippocampal levels of BDNF, TrkB, p-TrkB, CREB, and p-CREB [1] | Quantifiable restoration of a critical neurotrophic signaling axis is the proposed core mechanism. Data obtained via Western blotting. |
| Behavioral & Cellular Outcomes | Improved spatial working and inhibitory avoidance memory; significantly reduced neuronal loss in hippocampal CA1 region [1] | Confirms functional recovery (memory) and structural protection (neuronal survival) alongside molecular changes. |
| Experimental Workflow | 1. Animal treatment (APN/Vehicle) 2. KA injection (Day 15) 3. Behavioral tests (Days 5-7 post-KA) 4. Tissue collection & analysis (Western Blot, Histology) [1] | Provides a standard in vivo workflow for evaluating cognitive-enhancing or neuroprotective drug candidates. |
The data on alpha-pinene provides a strong foundation for hypothesizing the activity of its derivative, pinane-3alpha-ol.
When researching specialized compounds like pinane-3alpha-ol, a broader search strategy may be necessary.
This document provides a detailed, validated laboratory procedure for the synthesis of high-purity (-)-isopinocampheol from (+)-α-pinene via hydroboration-oxidation. This chiral terpene alcohol is a valuable intermediate in fine chemicals and fragrance synthesis [1].
The pinene scaffold, a bicyclic monoterpene, is an abundant and renewable natural product offering significant utility in organic synthesis [1]. Its functionalization can lead to a wide range of valuable compounds. Isothis compound is a prime example of a synthetically useful molecule derived from α-pinene. While its direct pharmacological applications are limited, its primary importance lies in its role as a precursor to (-)-diisopinocampheylborane, a versatile reagent for asymmetric synthesis that is used to produce many chiral products [2]. The procedure outlined here yields isothis compound with excellent enantiomeric purity (>95%), making it a critical starting material for subsequent chiral syntheses [2].
This protocol is adapted from a published procedure in Organic Syntheses [2].
Table 1: Required Chemicals and Materials
| Chemical/Material | Specification / Notes |
|---|---|
| (+)-α-Pinene | ≥ 92% enantiomeric purity; vacuum distill from LiAlH₄ under N₂ before use [2]. |
| Borane-Methyl Sulfide Complex (BMS) | 10 M solution in methyl sulfide; extremely moisture-sensitive [2]. |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free [2]. |
| Sodium Hydroxide (NaOH) | 3 M aqueous solution [2]. |
| Hydrogen Peroxide (H₂O₂) | 30% aqueous solution [2]. |
| Diethyl Ether | Anhydrous [2]. |
| Methanol | - |
| Equipment | Specification |
| Reaction Vessel | 300 mL three-necked flask, oven-dried [2]. |
| Atmosphere Control | N₂ inlet, mineral oil bubbler, septum [2]. |
| Other | Magnetic stirrer, ice-water bath, pressure-equalizing dropping funnel, reflux condenser, vacuum distillation setup [2]. |
Step 1: Formation of (-)-Diisopinocampheylborane
Step 2: Solvent Removal and Equilibration
Step 3: Oxidation to Isothis compound
Step 4: Work-up and Purification
The following workflow diagram summarizes the key stages of this synthesis.
Table 2: Characterization Data for (-)-Isothis compound
| Parameter | Result / Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O [3] |
| Molecular Weight | 154.25 g/mol [3] |
| Boiling Point | 60-65°C (0.1 mm Hg) [2] |
| Melting Point | 52-55°C (after crystallization) [2] |
| Specific Rotation [α]¹⁹D | -34.9° (c=20 in ethanol) [2] |
| Purity (by GC) | 99.2% [2] |
| Enantiomeric Excess | >95% (determined by ¹H NMR with chiral shift reagent) [2] |
While isothis compound itself is not a final drug product, its synthesis is a critical step in accessing chiral reagents for asymmetric synthesis. The intermediate (-)-diisopinocampheylborane is widely used for the enantioselective hydroboration of prochiral alkenes, a key transformation for creating chiral centers in complex molecules, including potential pharmaceutical agents [2]. The broader pinene scaffold shows reported pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties, highlighting its relevance as a starting point for drug discovery [1] [4]. The high-yielding, stereospecific synthesis described here ensures a reliable supply of a key chiral pool building block from a renewable resource.
Pinocampheol (IUPAC name: 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol) is a bicyclic monoterpenoid alcohol of significant interest in synthetic organic chemistry and drug development, particularly as a chiral building block or precursor in stereoselective synthesis. These application notes provide detailed protocols for its purification and characterization, collating available data to support research and development activities.
The most detailed available synthetic and purification procedure for (-)-isothis compound involves the hydroboration of (+)-α-pinene, followed by oxidation [2].
The diagram below illustrates the complete experimental workflow from reaction setup to final purification.
Apparatus Setup: Assemble a flame-dried 300 mL three-necked flask under nitrogen atmosphere, equipped with a magnetic stirrer, thermometer, pressure-equalizing dropping funnel with septum inlet adapter, and reflux condenser connected to a mineral oil bubbler to maintain a slight positive pressure of nitrogen [2].
Critical Steps and Safety Notes:
Table 1: Purification Methods and Characterization Data for (-)-Isothis compound
| Purification Step | Conditions & Parameters | Yield & Physical Properties | Purity Assessment |
|---|
| Fractional Distillation | • 30-cm column packed with glass helices • Bath temperature: 60-65°C • Pressure: 0.1 mm Hg [2] | • Yield: 24.7 g (80%) • Physical state: Oil solidifying upon cooling • Boiling point: 60-65°C at 0.1 mm Hg [2] | • Purity: 97.5% by GC [2] | | Recrystallization | • Solvent: Pentane (2.3 mL per 4.7 g crude) • Temperature: -78°C • Filtration: Cold filter [2] | • Recovery: 3.8 g from 4.7 g slurry • Melting point: 52-55°C [2] | • Purity: 99.2% by GC [2] | | Chiral Purity Analysis | • Method: 200 MHz ¹H NMR • Chiral shift reagent: Tris[3-heptafluoropropylhydroxymethylene)-d-camphorato] europium(III) • Sample: 30 mg alcohol + 40 mg reagent [2] | • Optical rotation: [α]¹⁹D -34.3° to -34.9° (c, 20 in ethanol) • Chemical shift: 7.5 ppm for O-H proton [2] | • Enantiomeric excess: >95% [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₀H₁₈O [1] |
| Molecular Weight | 154.25 g/mol [1] |
| Structure | Bicyclo[3.1.1]heptan-3-ol derivative with three methyl substituents at positions 2,6,6 [2] |
| Stereochemistry | Multiple stereoisomers possible; specific stereochemistry noted as [1R-(1α,2β,3α,5α)]- for (-)-isothis compound [2] |
| IUPAC Name | [1R-(1α,2β,3α,5α)]-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol [2] |
The chiral purity assessment using europium-based chiral shift reagent in ¹H NMR spectroscopy provides a reliable method for determining enantiomeric excess. For racemic isothis compound, this method shows two broad singlets of equal intensity centered around δ 10.75 (separated by 0.15 ppm), attributable to the diastereomeric protons, while the (-)-enantiomer shows only one broad peak [2].
While isothis compound itself has limited direct applications, its synthetic utility lies primarily in its role as a precursor to the highly versatile chiral reagent (-)-diisopinocampheylborane [2]. This reagent has been widely used in asymmetric synthesis for the preparation of various chiral products, including pharmaceutical intermediates, where stereochemical control is critical [2].
The availability of a reliable purification protocol for (-)-isothis compound ensures consistent access to this important chiral pool material, facilitating its application in drug development and synthetic chemistry programs.
This compound is a bicyclic monoterpenoid alcohol belonging to the class of organic compounds known as pinane monoterpenoids. This oxygenated monoterpene possesses a molecular formula of C₁₀H₁₈O and a molecular weight of 154.2493 g/mol [1] [2]. The compound features a hydroxyl group attached to its bicyclic scaffold, making it amenable to various derivatization strategies that can enhance its analytical detection or modify its physicochemical properties. In natural product research, this compound and similar monoterpenoids are frequently identified as constituents of essential oils from medicinal plants, where they often contribute to biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects [3] [4] [5].
The structural characteristics of this compound, particularly its secondary hydroxyl group, present both challenges and opportunities in analytical chemistry. Underivatized this compound may exhibit limited detection sensitivity in techniques like liquid chromatography-mass spectrometry (LC-MS) due to suboptimal ionization efficiency. Consequently, chemical derivatization approaches have been developed to address these limitations, enabling improved analytical performance for better quantification and characterization in complex biological matrices [6]. These techniques are particularly valuable in drug discovery and development, where understanding the metabolic fate and pharmacokinetic profile of terpenoid-based compounds is essential.
This compound possesses distinct structural features that influence its analytical behavior and derivatization potential. The compound exists as a bicyclic monoterpenoid with an alcohol functional group at the C-3 position. Its systematic IUPAC name is (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, indicating the specific stereochemistry of its four chiral centers [2] [7]. This defined stereochemistry is significant as it can influence both the biological activity and the reactivity toward derivatizing agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O | [1] [2] |
| Molecular Weight | 154.2493 g/mol | [1] [2] |
| Melting Point | 67°C | [2] |
| Boiling Point | 217°C | [2] |
| Water Solubility | 0.92 g/L | [2] |
| logP | 2.22 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Polar Surface Area | 20.23 Ų | [2] |
The physicochemical properties of this compound significantly influence its behavior in analytical systems. With a logP value of 2.22, the compound exhibits moderate lipophilicity, which can lead to retention on reverse-phase chromatography columns [2]. Its relatively low water solubility (0.92 g/L) may present challenges in biological applications requiring aqueous solutions. The presence of both hydrogen bond donor and acceptor atoms contributes to its polar surface area of 20.23 Ų, influencing its interaction with various stationary phases in chromatographic separations [2].
The analysis of underivatized this compound presents several challenges in pharmaceutical and metabolomic studies. The hydroxyl functionality, while providing a site for chemical modification, often results in poor ionization efficiency in LC-MS applications, particularly with electrospray ionization (ESI) sources. This leads to limited sensitivity and higher limits of detection, restricting the utility of native this compound in trace analysis [6]. Additionally, the structural similarity between this compound and other monoterpenoids in complex botanical extracts can complicate chromatographic separation and accurate identification.
Derivatization strategies specifically address these limitations by:
Recent advances in derivatization techniques have demonstrated sensitivity enhancements ranging from 1.1 to 42.9-fold for hydroxyl-containing compounds, making these approaches particularly valuable for comprehensive metabolomic profiling and pharmacokinetic studies [6].
Derivatization methods for hydroxyl-containing compounds like this compound can be broadly categorized based on reaction mechanism, analytical goal, and implementation strategy. The selection of an appropriate derivatization approach depends on multiple factors, including the specific analytical technique being employed, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary objectives of derivatization include enhanced detection sensitivity, improved chromatographic behavior, better resolution from interfering compounds, and facilitated structural characterization.
Table 2: Comparison of Derivatization Techniques for Hydroxyl Compounds
| Technique | Mechanism | Best Suited For | Sensitivity Enhancement | Key Reagents |
|---|---|---|---|---|
| Post-Column Derivatization | Reaction after separation but before detection | LC-MS with poor ionization compounds | 1.1 to 42.9-fold | BBII reagent |
| Pre-Column Derivatization | Chemical modification before injection | GC-MS, LC-MS/UV | Variable based on derivative | Silylating agents, acyl chlorides |
| Silylation | Replacement of active H with silyl group | GC-MS analysis | Significant for GC-MS | BSTFA, TMCS, MSTFA |
| Acylation | Ester formation with hydroxyl group | LC-UV/FL, LC-MS | Moderate to high | Acid anhydrides, acyl chlorides |
The post-column derivatization approach has gained significant traction in recent years, particularly with the development of specialized reagents like 2-(4-boronobenzyl) isoquinolin-2-ium bromide (BBII). This method offers the distinct advantage of not altering the chromatographic behavior of the analytes, as the derivatization occurs after separation. The BBII reagent specifically targets hydroxyl groups through boronate ester formation, while its permanent positive charge enhances ionization efficiency in MS detection [6]. This approach has demonstrated particular utility in untargeted metabolomics studies where comprehensive profiling of hydroxyl metabolites is essential.
The following diagram illustrates the comprehensive experimental workflow for this compound derivatization and analysis, integrating both pre-column and post-column approaches:
This protocol describes a sensitive post-column derivatization method for enhancing the detection of this compound in LC-MS-based analyses. The method utilizes 2-(4-boronobenzyl) isoquinolin-2-ium bromide (BBII) as a derivatizing agent that specifically targets hydroxyl metabolites [6]. The approach is particularly valuable for untargeted metabolomics studies where comprehensive profiling of hydroxyl-containing compounds is required. The BBII reagent reacts with this compound's hydroxyl group to form a boronate ester, while the quaternary ammonium group significantly enhances ionization efficiency in mass spectrometry.
Mobile Phase Preparation: Prepare LC mobile phases appropriate for this compound separation. For reverse-phase chromatography, use water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or 10 mM ammonium acetate.
BBII Reagent Solution: Prepare a 5 mM solution of BBII reagent in methanol-water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution.
Chromatographic Separation:
Post-Column Derivatization Setup:
Mass Spectrometry Conditions:
Data Analysis:
This protocol details the silylation derivatization of this compound for enhanced volatility and thermal stability in GC-MS analysis. Silylation replaces the active hydrogen of the hydroxyl group with a silyl group, typically trimethylsilyl (TMS), resulting in improved chromatographic performance and detection sensitivity [3]. This method is particularly suitable for the analysis of this compound in essential oils and plant extracts, where it commonly occurs alongside other monoterpenoids and sesquiterpenoids.
Sample Preparation:
Derivatization Reaction:
GC-MS Conditions:
Mass Spectrometer Parameters:
Identification and Quantification:
The analysis of this compound and related monoterpenoids plays a significant role in the standardization and quality control of herbal medicines and botanical preparations. This compound has been identified as a constituent in various medicinal plants, including Helichrysum stoechas and several Mentha species [3] [5]. In Helichrysum stoechas, a plant traditionally used for its anti-inflammatory and analgesic properties, this compound is part of the complex mixture of bioactive compounds that contribute to its therapeutic effects [5]. The derivatization protocols described in this document enable more accurate quantification of this compound in these complex matrices, supporting the development of standardized extracts with consistent biological activity.
In studies on Mentha suaveolens from Saudi Arabia, GC-MS analysis revealed that oxygenated monoterpenes like carvone (45-64%) were the predominant volatile constituents, with this compound and similar compounds present in smaller amounts [3]. The application of sensitive derivatization techniques allows researchers to detect and quantify even minor components that may contribute to the overall biological activity through synergistic effects. This comprehensive profiling is essential for establishing quality assurance protocols and ensuring batch-to-batch consistency in herbal products.
This compound and structurally related monoterpenoids exhibit various biological activities that make them interesting leads in drug discovery research. While specific studies on this compound are limited, research on similar oxygenated monoterpenes has demonstrated significant antioxidant, anti-inflammatory, and antimicrobial properties [3] [4] [5]. The enhanced analytical sensitivity provided by derivatization techniques enables more precise assessment of the pharmacokinetic properties and metabolic fate of these compounds, supporting drug development efforts.
Table 3: Documented Biological Activities of Related Monoterpenoids
| Compound Class | Biological Activity | Experimental Model | Reference |
|---|---|---|---|
| Oxygenated monoterpenes | Antioxidant (>90% activity) | DPPH assay | [3] |
| Lanostane triterpenoids | Anti-inflammatory & analgesic | Carrageenan-induced paw edema | [5] |
| Eucalyptus EOs | Acetylcholinesterase inhibition | Spectrophotometric assay | [4] |
| Mentha extracts | Antifungal (53% inhibition) | Candida albicans assay | [3] |
The antioxidant capacity of monoterpenoid-rich extracts has been demonstrated in various studies. For instance, ethanolic extracts of Mentha suaveolens exhibited antioxidant activity exceeding 90% in radical scavenging assays [3]. Similarly, the anti-inflammatory potential of terpenoids has been documented, with compounds isolated from Helichrysum stoechas showing significant reduction in paw volume in carrageenan-induced inflammation models and prolongation of response time in hot plate tests [5]. These findings highlight the therapeutic potential of this compound and related compounds, which can be more effectively studied using the derivatization approaches outlined in this document.
Low Derivatization Efficiency: If derivatization yield is suboptimal, consider increasing reaction temperature or extending reaction time. For silylation, ensure complete dryness of samples as moisture quenches the derivatization reagent.
Poor Chromatographic Separation: If derivatized this compound co-elutes with other compounds, optimize the LC gradient or GC temperature program. Consider using a different chromatographic column with alternative selectivity.
Signal Suppression in MS: For LC-MS applications with post-column derivatization, check for ion suppression effects. Dilute the sample or improve sample clean-up to minimize matrix effects.
Reagent Degradation: BBII reagent and silylation compounds can degrade upon storage. Prepare fresh solutions regularly and store under recommended conditions to maintain reactivity.
When implementing these derivatization protocols for analytical method development, include the following validation parameters:
The derivatization techniques presented in this application note provide robust and sensitive methods for the analysis of this compound in various matrices. The BBII post-column derivatization approach offers significant advantages for LC-MS applications, with documented sensitivity enhancements of 1.1 to 42.9-fold for hydroxyl-containing compounds [6]. Meanwhile, silylation methods remain the gold standard for GC-MS analysis of terpenoid alcohols like this compound. These protocols enable researchers to overcome the analytical challenges associated with underivatized this compound, facilitating more comprehensive characterization of its distribution, metabolism, and biological activities in pharmaceutical and natural product research.
This section provides a high-level workflow for the chiral resolution process. The subsequent protocol will detail each step for practical implementation in the laboratory.
This protocol outlines a systematic approach to chiral resolution development, adaptable for compounds like pinocampheol.
1. Preliminary Analysis of Target Compound
2. Selection of Resolving Agent (RA) The choice of RA is critical and often empirical. The following table summarizes common options [1] [3].
Table 1: Common Chiral Resolving Agents
| Type of RA | Targets | Examples |
|---|---|---|
| Acidic RA | Chiral amines, bases | Camphorsulfonic acid, Tartaric acid, (S)-Mandelic acid [1] |
| Basic RA | Chiral acids | 1-Phenylethylamine, Cinchonidine, Brucine [1] |
Strategy: Screen multiple RAs. Modern approaches use machine learning models trained on large crystallization datasets to predict promising RA candidates, significantly improving hit rates [2].
3. High-Throughput Screening for Salt Formation
4. Evaluation and Optimization
5. Analytical Methods for Chiral Purity To monitor the success of your resolution, employ one of these standard analytical techniques. Table 2: Analytical Methods for Enantiomeric Purity Determination
| Method | Principle | Application Notes |
|---|---|---|
| Chiral HPLC | Uses a Chiral Stationary Phase (CSP) to temporarily form diastereomeric complexes with enantiomers, leading to separation [4] [5]. | The most common method. Common CSPs include polysaccharide-based (e.g., amylose or cellulose derivatives) and cyclodextrin-based phases [5]. |
| Polarimetry | Measures the rotation of plane-polarized light by chiral compounds. An enantiopure sample will have a specific rotation [α] [4]. | Can be influenced by chiral impurities or solvents. Best used for quick checks and validated with another method like HPLC [4]. |
| NMR with Chiral Shift Reagents | Uses chiral complexes (e.g., Yb(tfc)~3~) to form diastereomeric complexes, causing chemical shift differences in NMR spectra [4]. | Useful for determining enantiomeric ratio without physical separation. |
6. Work-Up and Isolation
7. Recycling the Unwanted Enantiomer To improve the overall yield, the undesired enantiomer remaining in the mother liquor can often be racemized (converted back to a 50:50 mixture) and subjected to resolution again. This is known as a Resolution-Racemization-Recycle (RRR) process [1] [3].
1. Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating, identifying, and quantifying volatile and semi-volatile organic compounds [1] [2]. It combines the separation power of gas chromatography (GC) with the identification capabilities of mass spectrometry (MS). This application note outlines a generalized protocol for the analysis of terpenoid alcohols, using the bicyclic monoterpenoid pinocampheol (C₁₀H₁₈O) as a model compound [3] [4]. Such compounds are frequently encountered in essential oils, plant extracts, and pharmaceutical research [5] [6]. The methodology focuses on overcoming challenges like co-elution in complex mixtures through spectral deconvolution [7].
2. Experimental Protocol
2.1. Sample Preparation
2.2. Recommended GC-MS Instrumentation and Parameters
The following table summarizes the suggested starting parameters for GC-MS analysis. These should be optimized for your specific instrument and application.
Table 1: Suggested GC-MS Parameters for Terpenoid Analysis
| Parameter | Suggested Setting | Notes & Alternatives |
|---|---|---|
| GC Instrument | Any standard GC system with split/splitless inlet | |
| Injector | Pulsed Splitless | Reduces band broadening for high fidelity injection [2]. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium (He) | Hydrogen (H₂) can be used as an alternative with proper safety measures [1]. |
| Carrier Gas Flow | 1.0 mL/min (constant flow) | |
| Injector Temperature | 250 °C | Must be high enough to instantly vaporize the sample. |
| Column | Low-bleed stationary phase, e.g., (5%-Phenyl)-methylpolysiloxane | Inertness is critical to prevent adsorption of active compounds like alcohols [1]. |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing good resolution. |
| Oven Program | Initial: 60 °C (hold 1 min) Ramp 1: 10 °C/min to 150 °C Ramp 2: 5 °C/min to 250 °C (hold 5 min) | A slower ramp rate in the elution region of this compound improves separation from co-eluting compounds. | | MS Transfer Line | 280 °C | Must be hot enough to prevent condensation of the analyte. | | Ion Source | Electron Ionization (EI) | The most common and reproducible ionization method [2]. | | Ionization Energy | 70 eV | Standard energy for generating reproducible, library-searchable spectra [2]. | | Ion Source Temp. | 230 °C | | | Mass Analyzer | Single Quadrupole | Standard for qualitative and quantitative analysis [1]. | | Scan Mode | Full Scan: m/z 40 - 350 | Essential for unknown identification and library matching. | | | SIM (for quantitation): Requires experimental determination | To be defined after identifying target ions from a full scan analysis. | | Solvent Delay | 3 - 4 minutes | Protects the detector and filament from solvent vapor. |
2.3. Data Acquisition and Analysis
The overall workflow from sample to result is summarized in the diagram below.
A significant challenge in creating a definitive protocol is the lack of publicly available, peer-reviewed literature detailing the specific GC-MS analysis of this compound. The compound is mentioned as a constituent of root oil but without analytical details [5]. Therefore, you must experimentally determine the following:
Table 2: Key Information Requiring Experimental Determination
| Parameter | Description | Action Required |
|---|---|---|
| Retention Time | Compound's elution time under a specific method. | Analyze an authentic chemical standard. |
| Characteristic Ions | Primary and qualifier ions for SIM/SRM quantitation. | Perform full-scan analysis of the standard to identify the most abundant and unique fragment ions. |
| Calibration Data | LOD, LOQ, and linear dynamic range. | Prepare and analyze a series of standard solutions. |
This application note provides a solid foundational protocol for analyzing terpenoid alcohols like this compound using GC-MS. The core principles of sample preparation, instrumental analysis, and data deconvolution are universally applicable [7] [1] [2]. However, the development of a fully validated method requires access to an authentic this compound standard to empirically determine the critical identification and quantitation parameters listed in Table 2. This approach will ensure high reliability in both qualitative confirmation and quantitative measurement for drug development and phytochemical research.
The pharmaceutical industry has experienced a dramatic growth in the sales of single-enantiomer drugs, driving a rising demand for chiral intermediates and research reagents to improve drug efficacy [1]. Chiral building blocks are essential in preclinical discovery work for producing complex drug candidates [1]. The single chirality of biological molecules is a signature of life, and rationalizing how this homochirality emerged remains a central scientific challenge [2].
Researchers can access enantiomerically pure substances through two primary strategies: asymmetric synthesis and racemic resolution [3]. The table below summarizes the main approaches discussed in the search results.
| Method | Description | Key Features/Examples |
|---|---|---|
| Asymmetric Synthesis [1] | Synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts. | Considered the most ambitious technique; uses chiral metal catalysts. |
| Chiral Resolution [3] | Separation of racemic mixtures into their enantiomers using a chiral selector. | An efficient strategy; relies on forming transient diastereomeric complexes. |
| "Chiral Pool" & Racemate Resolution [1] | Using naturally available chiral molecules or resolving racemates as sources. | Traditional sources of chiral building blocks. |
While specific protocols for pinocampheol are not available, the following general methodologies for synthesizing and analyzing chiral building blocks can serve as a reference.
This protocol is adapted from methods used to synthesize chiral α-amino acids and β-amino alcohols [1].
[(COD)Rh((S,S)-Et-DuPHOS)]+ for the (S)-enantiomer).This protocol is adapted from a study on the chiral resolution of aromatic amino acids using Vancomycin as a chiral mobile phase additive [3].
The diagram below outlines a general workflow for developing and applying chiral building blocks in drug discovery, integrating synthesis and analysis.
[(COD)Rh((S,S)-Et-DuPHOS)]+ will consistently give the (S)-enantiomer [1].
The table below summarizes the key identified physical and chemical properties of this compound.
| Property | Value |
|---|---|
| CAS Number | 25465-95-6 [1] |
| IUPAC Name | (2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol [1] |
| Molecular Formula | C10H18O [1] [2] |
| Molecular Weight | 154.25 g/mol [1] [2] |
| Melting Point | 56.00 to 57.00 °C [1] |
| Water Solubility | 926.3 mg/L @ 25 °C (est) [1] |
| XlogP3 | 2.60 (est) [1] |
| Safety Recommendation (Fragrance) | Not for fragrance use [1] |
| Safety Recommendation (Flavor) | Not for flavor use [1] |
A structurally related compound, Pinocamphone, is used in flavor and fragrance agents and occurs in various natural sources [3]. This provides context for the family of chemicals to which this compound belongs.
| Property | Value |
|---|---|
| CAS Number | 547-60-4 [3] |
| Molecular Formula | C10H16O [3] |
| Molecular Weight | 152.24 g/mol [3] |
| Boiling Point | 210.00 to 213.00 °C [3] |
| Odor Description | Spicy [3] |
| Category | Flavor and fragrance agents [3] |
| Occurrence | Found in hyssop oil, spike lavender oil, sage oil, and others [3] |
While direct data is unavailable for this compound, the broader fragrance market shows key trends that guide ingredient research and development [4]:
Given the lack of specific protocols for this compound, the following workflow outlines a general approach researchers might take to evaluate a new chemical entity for fragrance applications, incorporating standard methodologies and current market drivers.
Chemical Characterization
Odor Profile Analysis
Performance and Stability Testing
Toxicological and Safety Assessment
The most current and authoritative sources explicitly state that this compound is not recommended for fragrance or flavor use [1]. This indicates that it may have known undesirable properties, such as a weak or unpleasant odor, potential toxicity, or chemical instability, that make it unsuitable for commercial applications.
Future research could focus on:
Chiral terpene alcohols represent an important class of synthetic intermediates in pharmaceutical development and natural product synthesis. Among these, (−)-isopinocampheol stands out as a valuent chiral building block and key precursor to versatile borane reagents. The stereoselective synthesis of this molecule via hydroboration of naturally occurring α-pinene provides researchers with efficient access to enantiomerically enriched materials for asymmetric synthesis. This protocol details an optimized procedure for the large-scale preparation of (−)-isothis compound with exceptional enantiomeric purity (>95% ee), based on the classic Organic Syntheses procedure with modern adaptations. The application notes further describe the characterization, handling, and implementation of this chiral pool material in synthetic campaigns, particularly highlighting its transformation to (−)-diisopinocampheylborane, a workhorse reagent for enantioselective carbonyl reductions and other stereocontrolled transformations.
Isothis compound (Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-) is a chiral secondary alcohol derived from α-pinene, a readily available natural product from pine trees. The significance of this compound extends beyond its intrinsic structure to its utility as a precursor to chiral hydroborating agents. The hydroboration of α-pinene proceeds with excellent stereocontrol due to the rigid bicyclic framework of the starting material, which directs reagent approach to the less hindered face. The resulting organoboranes can be subsequently oxidized to yield the alcohol with retention of configuration. This methodology exemplifies the power of substrate-directed stereocontrol in complex molecule synthesis.
The current protocol represents a significant improvement over earlier approaches that used in situ generated diborane in diglyme as solvent. The present method employs commercially available borane-methyl sulfide complex and features an equilibration step that enhances the optical purity of the intermediate dialkylborane. This improved procedure provides consistent access to (−)-isothis compound with excellent enantiomeric excess (>95%), making it suitable for demanding applications in asymmetric synthesis where high stereochemical purity is crucial.
The synthesis of (−)-isothis compound proceeds through a sequential hydroboration-oxidation sequence:
Starting Materials and Reagents:
Specialized Equipment:
Apparatus Setup: Assemble the three-necked flask with magnetic stir bar, thermometer, dropping funnel, and reflux condenser. Dry the apparatus in an oven and assemble while hot under a nitrogen flush. Maintain a slight positive pressure of nitrogen using a mineral oil bubbler. [1]
Initial Hydroboration:
Solvent Removal and Equilibration:
Hydride Destruction and Oxidation:
Workup and Isolation:
Purification:
Table 1: Yield and Physical Properties of (−)-Isothis compound
| Parameter | Crude Distillate | Crystallized Product |
|---|---|---|
| Yield | 24.7 g (80%) | 3.8 g (from 4.7 g crude) |
| Boiling Point | 60-65°C (0.1 mm Hg) | - |
| Melting Point | 49-55°C | 52-55°C |
| Purity (GC) | 97.5% | 99.2% |
| Specific Rotation | [α]¹⁹D -34.3° (c 20, EtOH) | [α]¹⁹D -34.9° (c 20, EtOH) |
| Enantiomeric Excess | >95% | >99% |
Table 2: Spectroscopic Characterization Data
| Analytical Method | Key Features |
|---|---|
| ¹H NMR | Peak at δ 4.05 (broad) attributed to the methine proton adjacent to oxygen |
| Chiral Shift NMR | Using Eu(hfc)₃: single broad peak at 7.5 ppm shift from δ 4.05; race-mate shows two singlets at δ 10.75 separated by 0.15 ppm |
| Optical Rotation | Specific rotation consistent with high enantiomeric purity |
| Melting Point | Sharp melting point after crystallization indicates high purity |
The enantiomeric excess of (−)-isothis compound was determined to be greater than 95% by 200 MHz ¹H NMR using the chiral shift reagent tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III). Addition of the lanthanide reagent (40 mg, 0.034 mmol) to the chiral alcohol (30 mg, 0.21 mmol) produced a shift of 7.5 ppm in the peak centered around δ 4.05. Only one broad peak was observed, indicating high enantiopurity. Treatment of (±)-isothis compound in a similar manner gave two broad singlets of equal intensity centered around δ 10.75 (separated by 0.15 ppm), attributable to the diastereomeric protons. [1]
Diagram 1: Complete experimental workflow for the synthesis of (−)-isothis compound, highlighting critical steps and safety considerations.
(−)-Isothis compound serves as a precursor to valuable chiral reagents, most notably (−)-diisopinocampheylborane, which has been widely employed for the enantioselective hydroboration of prochiral alkenes. The high stereocontrol achieved with this reagent system makes it particularly valuable for the synthesis of pharmaceutical intermediates and natural products where specific absolute stereochemistry is required. The rigid bicyclic framework of isothis compound-derived reagents provides exceptional steric differentiation in transition states, leading to high enantioselectivity across a broad range of substrates.
The synthetic utility of hydroboration reagents derived from terpene precursors like α-pinene extends to the preparation of complex molecular architectures. For instance, 9-borabicyclo[3.3.1]nonane (9-BBN) derivatives have been elegantly used for asymmetric reduction of ketones, Diels-Alder reactions, and Suzuki couplings, demonstrating the versatility of organoborane chemistry in constructing carbon-carbon bonds with defined stereochemistry. [2]
The current method represents a significant improvement over earlier approaches to isothis compound synthesis. Previous procedures employed in situ generated diborane with diglyme as solvent but provided products with lower enantiomeric purity. The key advantages of the present protocol include:
Table 3: Troubleshooting Guide for (−)-Isothis compound Synthesis
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield | Incomplete hydroboration | Ensure strict temperature control (0-3°C) during α-pinene addition |
| Poor Enantiomeric Purity | Suboptimal equilibration | Confirm storage time (3 days) and temperature (4°C) for equilibration step |
| Product Decomposition | Excessive heating during distillation | Use oil bath rather than direct heating; maintain pressure <0.1 mm Hg |
| Difficulty with Crystallization | Insufficient purity of distillate | Perform careful fractional distillation; use minimal pentane for slurry |
| Violent Foaming During Methanolysis | Rapid methanol addition | Add methanol dropwise with efficient cooling and hydrogen venting |
For larger-scale preparations, particular attention should be paid to:
The stereoselective synthesis of (−)-isothis compound via hydroboration of (+)-α-pinene represents a robust and scalable method for accessing this important chiral building block. The protocol detailed herein provides researchers with a reliable procedure that delivers high chemical and enantiomeric purity, suitable for applications in asymmetric synthesis and pharmaceutical development. The comprehensive characterization data and troubleshooting guidelines ensure reproducible results across different laboratory environments. The utility of the product as a precursor to valuable chiral reagents further enhances the importance of this methodology in the synthetic chemist's toolkit.
Q: What are the common causes and solutions for low yield in pinocampheol synthesis?
Low reaction yields can stem from various factors. The table below outlines potential issues and corresponding optimization strategies.
| Problem Category | Specific Issue | Suggested Optimization Action |
|---|---|---|
| Reaction Parameters | Sub-optimal temperature/time | Systematically vary temperature and reaction duration; test a range around theoretical optimum [1]. |
| Incorrect reactant stoichiometry | Re-calculate stoichiometry; ensure balance between limiting and excess reagents. | |
| Catalyst System | Catalyst inefficiency or decomposition | Screen alternative catalysts; confirm catalyst activity and stability under reaction conditions. |
| Low catalytic loading | Optimize catalyst amount; avoid under- or over-use which can slow reaction or cause side products. | |
| Reaction Setup & Workup | Inert atmosphere failure | Ensure proper degassing and use of inert gas (e.g., N2, Ar) for air/moisture-sensitive steps. |
| Incomplete product extraction | Use more efficient extraction solvents; perform multiple extractions; check pH for acid/base extraction. | |
| Analytical Issues | Incorrect yield calculation | Validate quantification method (e.g., NMR, GC); use a calibrated internal standard. |
| Co-eluting impurities | Improve purification (e.g., chromatography, recrystallization) before yield analysis. |
General Workflow for Yield Optimization: A systematic approach is crucial for resolving low yield problems. The following diagram outlines a logical troubleshooting workflow.
Q: How can I systematically optimize complex reaction parameters?
For challenges involving multiple interdependent variables (e.g., temperature, catalyst loading, solvent ratio), a structured optimization strategy is more efficient than one-factor-at-a-time (OFAT) experiments.
The diagram below illustrates how this approach can be implemented, for instance, on a high-throughput platform.
To improve your this compound synthesis yield, focus on these areas:
| Challenge Category | Specific Issue | Proposed Solutions & Advanced Techniques |
|---|---|---|
| Source & Identification | Occurs in complex natural extracts alongside similar compounds [1]. | Use GC/MS and GC/FID for accurate identification; HPLC for non-volatile fraction analysis [1]. |
| Stereoisomer Separation | Separation of pinocampheol enantiomers is highly challenging. | Use Chiral Stationary Phases (CSPs) in HPLC; novel CSPs (e.g., trianglsalen macrocycle) show high enantioselectivity [2] [3]. |
| Method Optimization | Retention time drift can affect separation reproducibility [4]. | Control mobile phase composition/temperature; use column ovens and internal standards for stable retention times [4]. |
This protocol is adapted from research on Mentha suaveolens, where this compound was identified [1].
Step 1: Essential Oil Extraction Use hydro-distillation of dried plant material using a Clevenger-type apparatus. Collect the pale yellow essential oil and dry it over anhydrous sodium sulfate. Calculate the percentage yield [1] [5].
Step 2: Compound Identification via GC-MS and GC-FID Analyze the essential oil using Gas Chromatography coupled with Mass Spectrometry (GC/MS) and Flame Ionization Detection (GC/FID).
Step 3: Analysis of Non-Volatile Fractions via HPLC For a more comprehensive profile, analyze the non-volatile phenolic compounds using High-Performance Liquid Chromatography (HPLC).
This methodology is based on the application of novel chiral stationary phases [3].
Step 1: Column Selection Select a Chiral Stationary Phase (CSP) designed for enantioseparation. Newer CSPs, such as those based on a chiral trianglsalen macrocycle, have demonstrated excellent performance, achieving baseline separation for multiple racemates [3].
Step 2: Mobile Phase Optimization Systematically optimize the mobile phase. Study the effects of different alcohol modifiers (e.g., methanol, ethanol, isopropanol) in mixture with heptane, and their ratios, on retention and resolution. The choice of modifier can significantly impact enantioselectivity [3].
Step 3: Temperature Control Use a column oven to maintain a stable and controlled temperature during the run. Studies show that investigating the effect of column temperature (e.g., from 20°C to 40°C) is crucial, as it can affect the retention time and resolution of the enantiomers [4] [3].
The diagram below outlines a logical workflow for the purification of this compound, integrating the protocols above.
Q1: Our this compound peak shows significant retention time drift during chiral HPLC analysis. How can we stabilize the method? Retention time drift is often caused by changes in mobile phase composition, temperature fluctuations, or column degradation [4].
Q2: We are working with a new racemic mixture and need to develop a chiral separation method from scratch. What is a modern and effective approach? Traditional trial-and-error is being superseded by more predictive methods.
This compound is a monoterpene alcohol that is primarily encountered as a product of the oxidation of pinane. The table below summarizes its key characteristics based on the available research:
| Characteristic | Description |
|---|---|
| Chemical Role | Oxidation product of pinane [1]. |
| Formation Context | Produced during the oxidation of cis-pinane to 2-pinane hydroperoxide, a step in the α-pinene route for synthesizing aromas like linalool, nerol, and geraniol [2] [1]. |
| Related Compounds | Often found alongside other oxidation products like verbanol and corresponding ketones [1]. Verbenone is a closely related bicyclic monoterpene ketone [3]. |
A primary challenge is selectively producing this compound and accurately analyzing it amidst similar compounds.
A: The choice of catalyst system is critical. Heterogeneous catalysts, particularly metal phthalocyanines encapsulated in zeolites or supported on treated activated carbon, can significantly improve selectivity for the target hydroperoxide over this compound [2] [1].
| Factor | Recommendation & Rationale |
|---|---|
| Catalyst Type | Use iron phthalocyanine complexes supported on modified activated carbon. This system yielded 77% selectivity for 2-pinane hydroperoxide at 91% conversion, with much lower by-product formation [2]. |
| Catalyst Environment | Prefer encapsulated catalysts (e.g., in Y zeolites). The zeolite cage creates steric constraints that suppress unwanted side reactions leading to products like this compound and verbanol [1]. |
| Oxidant Feed | Use a slow, continuous feed of tert-butyl hydroperoxide (t-BHP) instead of a large initial excess. This helps control the concentration of active oxidant, reducing excessive decomposition and by-product formation [1]. |
A: this compound is often a minor product in a complex mixture. Its identity can be confirmed using several analytical techniques.
The following diagram outlines a general experimental workflow for the catalytic oxidation of pinane, based on methodologies from the literature [2] [1]. This can serve as a protocol for your own experiments.
While the search results do not provide specific studies on this compound storage stability, you can apply general principles for managing lab chemicals:
Here are some common issues and solutions based on standard analytical method development practices.
| Question | Possible Cause & Solution |
|---|---|
| Low resolution between pinocampheol and a close-eluting peak. | Cause: Chromatographic conditions (mobile phase pH, column temperature, gradient) are not optimal. Solution: Systematically optimize method parameters. Adjust mobile phase composition (e.g., buffer pH, organic solvent ratio) or column temperature. Evaluate different column chemistries (e.g., C18, phenyl, cyano) [1]. |
| Poor peak shape (tailing or fronting). | Cause: Secondary interactions with the column or incompatible injection solvent. Solution: Modify the mobile phase with additives (e.g., triethylamine for basic analytes, trifluoroacetic acid for acidic analytes). Ensure the injection solvent is weaker than the mobile phase [1]. |
| Inconsistent results between analysts or instruments. | Cause: Method is not sufficiently robust or rugged. Solution: During development, use statistical Design of Experiments (DoE) to test the impact of small, deliberate changes in critical parameters (e.g., flow rate, pH, column lot). Define strict system suitability criteria from this data to ensure consistent performance [1] [2]. |
| High background noise affecting detection limit. | Cause: Sample impurities, contaminated mobile phase, or detector issues. Solution: Clean sample preparation (e.g., solid-phase extraction, filtration). Use high-purity reagents. Ensure detector lamp is aligned and has sufficient life remaining [1]. |
| The method fails during transfer to another lab. | Cause: Incomplete method understanding or insufficient training. Solution: Conduct a formal method transfer with a pre-approved protocol. The receiving lab should perform the method with support from the developing lab to ensure procedural knowledge is effectively shared [3]. |
The following protocols are generalized from standard practices for analytical method validation [1] [2]. You will need to determine the specific conditions (e.g., exact concentrations, mobile phase) suitable for this compound through initial scouting experiments.
A forced degradation study is critical for demonstrating that your method can accurately measure this compound even in the presence of its degradation products [1].
These parameters define the sensitivity of your method [1].
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters [1].
The diagram below outlines the key stages in the analytical method lifecycle, from initial definition to routine use.
I hope this structured guide provides a solid foundation for developing and troubleshooting your analytical method for this compound. The key is to systematically apply these general principles to the specific chemical properties of your compound.
Accurately determining enantiomeric excess (ee) is the first critical step. The table below compares the most common analytical techniques.
| Method | Principle | Key Chiral Selectors | Best for pinocampheol... | Troubleshooting Tips |
|---|
| Chiral HPLC (cLC) [1] [2] | Formation of transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP), leading to different retention times for each enantiomer. | Polysaccharides, Pirkle-type, Cyclodextrins, Macrocyclic antibiotics [1] [2] | ...due to its robustness and high selectivity. It is the most widely used technique for analysis and purification. | ● If separation is poor, try a different CSP class (e.g., switch from a Pirkle-type to a polysaccharide-based column). ● Adjust the mobile phase composition (e.g., ratio of alcohol/alkane) and temperature [2]. | | Capillary Electrophoresis (CE) [1] [3] | Electrophoretic mobility of enantiomers is differentially altered by a chiral selector added to the background electrolyte. | Cyclodextrins (CM-β-CD, DM-β-CD), Chiral crown ethers [3] | ...when a fast method development and low solvent consumption are desired. | ● If peaks co-elute, optimize the type and concentration of the chiral selector. ● For charged analytes, adjusting pH and using ionic additives can improve separation [3]. | | Exciton-Coupled Circular Dichroism (ECCD) [4] | An achiral host (e.g., Cu(II) complex) binds the chiral guest, creating a helical complex that produces a characteristic CD signal, the sign of which indicates absolute configuration. | Achiral metal complex hosts (e.g., [(BPQA)CuII(ClO4)2]) [4] | ...for rapid, non-chromatographic determination of both ee and absolute configuration in high-throughput screening. | ● Ensure host-guest complex saturation (use ~2 equivalents of guest). ● The signal magnitude can be analyte-dependent; use pattern recognition (LDA) for identification [4]. |
The following workflow outlines a general strategy for selecting and optimizing an analytical method.
If the initial purity is insufficient, the following techniques can be used for purification or enrichment.
| Method | Description | Considerations |
|---|
| Preparative Chiral HPLC | Scaling up the analytical cLC method to separate and collect multi-gram quantities of the pure enantiomer. | - High cost of preparative columns and solvents.
The logical relationship for selecting a purification strategy is outlined below.
Computational chemistry is a powerful tool for rational method design, reducing the need for extensive trial-and-error in the lab [2].
Q1: My chiral HPLC separation is poor. What should I do? This is a common issue. First, ensure your compound is stable and pure. Then, systematically:
Q2: What are the pros and cons of ECCD versus HPLC for ee determination?
Q3: Can computational studies really save me time in method development? Yes. By using molecular docking, you can virtually screen several commercial CSPs against your this compound structure. This can prioritize the 2-3 most promising columns for experimental testing, saving significant lab time and resources [2].
Q1: Why did no crystals form at all?
Q2: Why is my crystallization happening too fast, resulting in an oil or impure crystals?
Q3: My crystals have formed, but the yield is very poor. What could be the cause?
The following table outlines common issues, their likely causes, and corrective actions based on general crystallization principles.
| Problem | Possible Causes | Corrective Actions |
|---|
| No Crystallization | Solution is undersaturated; no nucleation sites [1]. | 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Boil off solvent to increase concentration. 4. Lower cooling temperature. | | Oiling Out / Rapid Crystallization | Excessive supersaturation; cooling too quickly; unfavorable solvent [1]. | 1. Re-dissolve with extra solvent. 2. Use a smaller flask to slow cooling. 3. Improve insulation (watch glass, cork ring). 4. Consider alternative solvent or mixed solvent system. | | Low Crystal Yield | Excessive solvent volume; high solubility in mother liquor [1]. | 1. Concentrate mother liquor by boiling off solvent for a second crop. 2. Use less solvent in initial dissolution. | | Poor Crystal Quality (Small/Needles) | Rapid nucleation; impurities interfering with growth [2]. | 1. Slow the cooling rate. 2. Improve purity of initial sample. 3. Use a more gradual solvent evaporation technique. |
For researchers developing a crystallization protocol for a new compound like pinocampheol, a systematic approach is crucial. The diagram below outlines a logical workflow for screening and optimizing conditions.
The key steps in this workflow involve:
When setting up your initial screens, consider varying the following parameters, which are critical for successful crystallization of organic molecules.
| Parameter | Purpose | Common Options / Range |
|---|---|---|
| Solvent System | To find a solvent with a strong, positive solubility-temperature gradient. | Pure solvents (e.g., Ethanol, Hexane), or mixed systems (e.g., Ethanol-Water). |
| Cooling Rate | To control the rate of supersaturation generation, favoring crystal growth over nucleation. | Slow (e.g., 0.1-0.5°C/hr), Fast (e.g., room temperature cooling). |
| Purity of Sample | To ensure a regular crystal lattice can form without disruption from impurities. | >95% homogeneity is typically recommended [2]. |
| Use of Seed Crystals | To provide a nucleation site and control the crystal form. | A small amount of pre-formed, pure crystals. |
Since direct information on pinocampheol is unavailable, the following table summarizes common technical challenges and solutions in process scale-up, which are widely applicable in fine chemical and pharmaceutical development [1] [2].
| Challenge Category | Specific Issues in Scale-Up | Potential Mitigation Strategies |
|---|---|---|
| Mixing & Mass Transfer | Inefficient heat transfer leading to hot spots; inadequate mass transfer affecting reaction rates [1]. | Re-optimize agitation speed and impeller design; adjust addition rates of reagents; consider different reactor geometries [2]. |
| Chemical Parameters | Changes in reaction kinetics and selectivity; impurity formation and purification difficulties [3]. | Re-evaluate and adjust formulas for larger batches; employ Process Analytical Technology (PAT) for real-time monitoring [2]. |
| Physical Processes | Challenges in handling solids, controlling crystallization, and achieving consistent product isolation [1]. | Optimize work-up and purification procedures like centrifugation and filtration; implement continuous processing where possible [2]. |
The diagram below outlines a systematic workflow for scaling a chemical process from the laboratory to pilot scale, integrating the challenges and strategies mentioned above.
This framework is designed around the core methodology for byproduct identification. You can populate it with your specific experimental data and observations.
Q1: What is the first step in identifying an unknown byproduct in my pinocampheol reaction?
Q2: How can I improve the sensitivity of my LC-MS/MS method for trace-level byproducts?
Q3: My data shows significant matrix effects causing ion suppression. How can I mitigate this?
Issue: Poor Chromatographic Separation of Byproducts
The following diagram outlines a general workflow for identifying unknown byproducts using LC-MS/MS, from sample preparation to data analysis.
Diagram Title: LC-MS/MS Workflow for Byproduct Identification
For reliable quantification of byproducts, method validation is essential. The table below summarizes typical target performance characteristics, based on methodologies used for similar trace-level analyses [1] [2].
| Performance Characteristic | Target Value / Range | Application Note |
|---|---|---|
| Method Detection Limit (MDL) | 0.1 - 2.5 ng/L (in water) [1] | Demonstrates method sensitivity for trace-level detection. |
| Linear Range | 0.1 to 100.0 ng/L [1] | Ensures quantitative accuracy over the expected concentration range. |
| Recovery Rate | Approx. 100 ± 9% [2] | Indicates the efficiency and accuracy of the sample preparation (e.g., SPE). |
| Repeatability (RSDr) | ≤ 9.3% [2] | Measures the precision of the method under the same operating conditions. |
To make this technical support center truly powerful for your team, focus on adding your proprietary data:
Solvent optimization is a critical, non-trivial step in research and development. The core challenge is that the number of possible solvent combinations is combinatorially complex. For instance, choosing just 4 solvents from a set of 100 possibilities results in over 4 million combinations, making experimental testing of every system unfeasible [1].
Modern mathematical approaches, such as Mixed Integer Nonlinear Programming (MINLP), are used to incorporate thermodynamic models like COSMO-RS and COSMO-SAC into an optimization framework. This allows researchers to efficiently find high-quality solvent systems without exhaustive laboratory testing [1].
Common objectives for these optimizations include:
The following diagram outlines a general experimental workflow for optimizing a solvent system to extract a target compound like pinocampheol. This workflow is adapted from established methodologies for extracting bioactive compounds from plant materials [2].
This protocol is based on a study optimizing solvents for garlic bioactive extraction and can be adapted for this compound [2].
After extraction, you will likely analyze your results using High-Performance Liquid Chromatography (HPLC). Here is a guide to common issues.
| Problem | Root Cause | Solution |
|---|---|---|
| Poor Peak Shape (Tailing) | Interaction with residual silanol groups on the column; especially for basic compounds [3]. | Use end-capped columns; add triethylamine to mobile phase; work at pH <3 to protonate silanols; optimize mobile phase pH/organic modifier [3]. |
| Poor Resolution | Incorrect mobile phase composition/pH; column degradation; sample overload [3]. | Optimize mobile phase gradient; replace or clean column; reduce sample concentration/injection volume [4] [3]. |
| Baseline Noise/Drift | Contaminated solvents/mobile phase; air bubbles; detector lamp issues [4] [3]. | Use high-purity solvents; degas mobile phase thoroughly; clean or replace detector lamp/flow cell [4] [3]. |
| Pressure Fluctuations | Clogged column/frits; salt precipitation; leaks in the system [4]. | Flush column; filter mobile phase and samples; inspect and tighten fittings [4]. |
| Retention Time Shifts | Variations in mobile phase composition/preparation; column aging; temperature instability [4]. | Prepare mobile phase consistently; equilibrate column properly; use column oven [4]. |
1. What is the principle behind solvent optimization using computational methods? Computational methods like COSMO-RS calculate the activity coefficients of solutes in different solvent environments. The optimization algorithm then searches through millions of possible solvent combinations and proportions to find the system that minimizes (for solubility) or maximizes (for extraction) this activity coefficient, thereby identifying the most effective solvent system without exhaustive lab work [1].
2. Why is a mixture design like the Simplex Axial Design better than testing one variable at a time? Testing one variable at a time (OVAT) fails to account for synergistic or antagonistic effects between solvents. A mixture design like SAD treats the solvent proportions as interdependent components of a whole system. This allows for the creation of a mathematical model that can accurately predict the extraction efficiency for any solvent mixture within the defined space, providing a more efficient and insightful path to the global optimum [2].
3. My HPLC peaks are tailing. What should I check first? First, verify the pH of your mobile phase relative to your analyte's pKa. For basic compounds, tailing is often caused by ionic interaction with acidic silanol groups on the silica column. Switching to a specially designed column for basic compounds or adding a masking agent like triethylamine to the mobile phase can often resolve the issue [3].
4. How can I prevent high backpressure in my HPLC system? The most effective preventive measures are to always filter your mobile phases through a 0.45 µm or 0.22 µm filter and to clean your samples, for example, by solid-phase extraction, to remove particulate matter. Using a guard column before your analytical column will also protect it from clogging and extend its life [4] [3].
This compound is a terpene alcohol that is often obtained via the hydroboration-oxidation of α-pinene, a common constituent of pine resin [1]. Its structure, which includes multiple chiral centers, makes the interpretation of its spectroscopic data, particularly NMR, a complex task. The main challenge often lies in distinguishing between its diastereomers, such as isothis compound, and correctly assigning the stereochemistry of the various protons and carbons in the molecule.
The table below summarizes the basic information for one of its forms, (-)-isothis compound, from a synthesis procedure [1]:
| Property | Value / Description |
|---|---|
| IUPAC Name | [1R-(1α,2β,3α,5α)]-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol [1] |
| Molecular Formula | C₁₀H₁₈O |
| Boiling Point | 60-65°C at 0.1 mm Hg [1] |
| Melting Point | 52-55°C (after crystallization) [1] |
| Specific Rotation [α]19D | -34.9° (c, 20 in ethanol) [1] |
| Enantiomeric Purity | >95% (determined by 200 MHz 1H NMR with a chiral shift reagent) [1] |
| Common Source | Hydroboration-oxidation of (+)-α-pinene [1] |
Here are some common issues and questions that might arise when working with this compound.
Q1: How can I confirm the enantiomeric purity of my synthesized this compound? A: A reliable method is Chiral Shift Reagent NMR. As demonstrated in one synthesis, you can use a chiral lanthanide complex (e.g., tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) added to your sample. For a pure enantiomer, the NMR peak for a specific proton (e.g., the proton on the carbon bearing the OH group) will appear as a single broad peak. In contrast, a racemic mixture will show two distinct singlets of equal intensity [1].
Q2: My NMR spectrum shows unexpected peaks. What could be the cause? A: Unexpected peaks can originate from several sources:
Q3: Why is the melting point of my purified this compound sample lower than literature values? A: A depressed and broad melting point often indicates the presence of impurities or a mixture of isomers. The sample may require further purification. The synthesis procedure for (-)-isothis compound involved a final slurry in pentane and cooling to -78°C to obtain a product with a sharp melting point [1].
The following diagram outlines a general workflow for the synthesis and key purification/analysis steps, which can serve as a roadmap for identifying where issues may arise.
Since specific spectroscopic data for this compound is limited in the search results, here are some suggestions for how you can proceed:
Isothis compound is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol [1]. Its core structure is based on a bicyclo[3.1.1]heptane framework with substituents at the 2, 6, and 6 positions [2] [1].
The synthesis of high-purity (-)-isothis compound is well-established. The following table summarizes a reliable procedure and its outcomes from Organic Syntheses [2]:
| Aspect | Detailed Protocol and Results |
|---|---|
| Core Synthesis | Hydroboration of (+)-α-pinene using borane-methyl sulfide complex in tetrahydrofuran (THF) at 0-3°C, followed by oxidation [2]. |
| Key Purification Step | Equilibration of the intermediate (-)-diisopinocampheylborane at 4°C for 3 days. This step is critical for achieving high enantiomeric purity [2]. |
| Oxidation & Work-up | The borinic acid intermediate is oxidized with 30% aqueous hydrogen peroxide at 35°C ± 3°C. The product is isolated via extraction and fractional distillation [2]. |
| Yield & Purity | Yield: 80%. Purity (crude): 97.5% by GC. Melting Point (crude): 49-55°C. Optical Rotation: [α]¹⁹D -34.3° (c, 20 in ethanol) [2]. |
| Final Recrystallization | Slurrying in pentane and cooling to -78°C yields crystals with 99.2% purity and a melting point of 52-55°C [2]. |
The experimental workflow for this synthesis can be visualized as follows:
Recent research has explored modifying (-)-isothis compound to develop new antiviral agents. The structure-activity relationship for these derivatives is summarized below:
| Biological Activity | Experimental Findings and Derivatives |
|---|---|
| Antifilovirus Activity | (-)-Isothis compound derivatives show inhibitory activity against Ebola virus (IC₅₀ 1.4-20 μМ) and Marburg virus (IC₅₀ 11.3-47 μМ) glycoprotein-mediated infection [3]. |
| Key Heterocycle | Derivatives featuring an N-alkylpiperazine cycle demonstrated the most potent antiviral effects [3]. |
| Proposed Mechanism | The compounds likely bind to viral surface glycoproteins (GPs) and possess lysosomotropic properties, suggesting a dual mechanism of action that disrupts the viral entry process [3]. |
The following diagram illustrates the structure-activity relationship and proposed mechanism of action for these antiviral derivatives:
The search results did not contain specific experimental data or properties for "this compound," preventing a direct comparison. To obtain this information, you may find it helpful to:
The table below summarizes experimental data for terpene alcohols with demonstrated antioxidant and skin penetration-enhancing activities, which are key areas of interest for pharmaceutical applications.
Table 1: Experimentally Determined Activities of Terpene Alcohols
| Terpene Alcohol | Activity Type | Experimental Model | Key Quantitative Results | Citation |
|---|---|---|---|---|
| Linalool | Antioxidant | In vitro (DPPH assay) | Contributed to extract with 94.67% DPPH radical scavenging rate at 2 mg/mL. | [1] |
| Borneol | Antioxidant | In vitro (DPPH assay) | Contributed to extract with 94.67% DPPH radical scavenging rate at 2 mg/mL. | [1] |
| Citronellol | Penetration Enhancer | Human skin (ex vivo) | Increased theophylline flux; Enhancement Ratio (ER) = 15. | [2] |
| Geraniol | Penetration Enhancer | Human skin (ex vivo) | Effect on theophylline flux was not significant. | [2] |
| Nerol | Penetration Enhancer | Human skin (ex vivo) | Increased hydrocortisone flux; Enhancement Ratio (ER) = 39. | [2] |
| Farnesol | Penetration Enhancer | Human skin (ex vivo) | Increased theophylline flux; Enhancement Ratio (ER) = 13. | [2] |
| Linalool | Penetration Enhancer | Human skin (ex vivo) | Effect on theophylline flux was not significant. | [2] |
| Perillyl Alcohol | Penetration Enhancer | Human skin (ex vivo) | Increased theophylline flux; Enhancement Ratio (ER) = 10. | [2] |
| Menthol | Penetration Enhancer | Human skin (ex vivo) | Increased theophylline flux; Enhancement Ratio (ER) = 12. | [2] |
| Borneol | Penetration Enhancer | Human skin (ex vivo) | Increased theophylline flux; Enhancement Ratio (ER) = 11. | [2] |
| Carveol | Penetration Enhancer | Human skin (ex vivo) | Increased theophylline flux; Enhancement Ratio (ER) = 15. | [2] |
For reliable and reproducible results, the studies employed the following standardized methodologies:
Antioxidant Activity Assays: The antioxidant activity of linalool and borneol, as part of a leaf extract, was evaluated using three established in vitro methods [1].
Skin Penetration Enhancement Study: The enhancing effects on drug delivery were tested using human abdominal skin (ex vivo) in Franz diffusion cells [2].
To better understand how these terpene alcohols are analyzed and compared, the following diagram outlines a generalized experimental workflow for evaluating their bioactivity, based on the cited protocols.
The data reveals several points that are critical for drug development professionals:
Pinocampheol is a chiral molecule, meaning its differentiation from isomers will largely concern stereoisomers [1]. The table below summarizes the primary isomer types and the core analytical challenge each presents.
| Isomer Type | Core Difference | Analytical Challenge |
|---|---|---|
| Constitutional Isomers | Different atom connectivity [1]. | Distinguished by all spectroscopic/chromatographic methods. |
| Stereoisomers | Same connectivity, different spatial arrangement [1]. | Require techniques sensitive to 3D structure. |
| > Diastereomers | Not mirror images [1]. | Can be separated by standard HPLC and distinguished by NMR/IR [2]. |
| > Enantiomers | Non-superimposable mirror images [1]. | Identical NMR/IR spectra in an achiral environment; require chiral methods for separation/distinction [2]. |
The following techniques are commonly used in combination to unequivocally identify and differentiate isomers.
1H NMR is powerful for distinguishing isomers by revealing hydrogen environments, integration, and spin-spin coupling [3] [4].
IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies [5] [4].
HPLC separates compounds based on their different interactions with a stationary phase [2].
This generalized protocol can be adapted for a systematic comparison of this compound and its isomers.
Sample Preparation
Data Acquisition
Data Analysis
The diagram below outlines the logical decision process for differentiating isomers, incorporating the techniques discussed.
To obtain the specific comparative data you need for this compound, I suggest the following steps:
For a chiral purity assay, validation should follow regulatory guidelines for impurity determination. The table below summarizes the core parameters you need to establish [1].
| Validation Parameter | Typical Requirements for Chiral Purity Assays |
|---|---|
| System Suitability | Resolution (Rs ≥ 1.7), Injection Precision (%RSD), Signal-to-Noise (S/N) for minor component [1]. |
| Specificity | No interference from excipients, impurities, or degradation products; peaks should be pure by diode array detection [1]. |
| Linearity & Range | Typically 80-120% of target concentration for main component; extends down to the Quantitation Limit for the impurity [1]. |
| Sensitivity | Detection Limit (LOD): S/N ≥ 3. Quantitation Limit (LOQ): S/N ≥ 10, set at 50-100% of the specification for the undesired enantiomer [1]. | | Precision | Major Component: RSD ≤ 5%. Minor Component (at LOQ): RSD ≤ 20% [1]. | | Accuracy | Can be inferred from specificity, linearity, and precision. Often confirmed via recovery studies [1]. | | Analyte Stability | Evaluation of sample solution stability over time; confirm no degradation or racemation occurs [1]. |
The following workflow outlines the key stages in developing and validating a chiral HPLC method.
Workflow Stage Details:
The principles in the framework are derived from real-world applications for other chiral compounds.
Since no direct data for this compound was found, here is a strategy to proceed:
This framework, drawing from common practices in phytochemical research, outlines the key components for a biological activity screening guide. You can populate it with your specific data on pinocampheol.
1. Core Biological Assays for Screening The table below summarizes standard assay types used to evaluate biological activities, which you can adapt for this compound [1] [2].
| Assay Category | Specific Assay Type | Typical Measured Outputs | Common Positive Controls |
|---|---|---|---|
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) [2] | MIC value (e.g., mg/mL) [2] | Standard antibiotics (e.g., Miconazole [1]) |
| Antioxidant Activity | DPPH, FRAP, ABTS [2] | IC50 value, % inhibition at a given concentration [1] | Ascorbic acid, Trolox |
| Cytotoxic/Anticancer Activity | MTT, XTT, Clonogenic Assay | IC50 or GI50 value (µM or µg/mL), % cell viability | Doxorubicin, Cisplatin |
| Anti-inflammatory Activity | COX-1/COX-2 Inhibition, ELISA | % Inhibition, IC50 value | Ibuprofen, Indomethacin |
2. Essential Experimental Protocols Here are detailed methodologies for key assays. You should explicitly state that these are established standard protocols, which you have followed or adapted for your work with this compound.
Determination of Minimum Inhibitory Concentration (MIC) [2]
DPPH Radical Scavenging Assay [2]
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value can then be determined from the dose-response curve.Compound Characterization by HPLC [1] [2]
Based on your requirements, here is a proposed workflow for screening a compound like this compound. You can use this as a template and modify the specific activities based on your results.
This workflow outlines the standard process for screening a compound's biological activity, which can be adapted for this compound.
To locate the specific data on this compound that you need, I suggest you:
This compound is identified as a constituent of the essential oil of Helichrysum stoechas (L.) Moench, a plant used in traditional medicine [1]. The table below summarizes its context:
| Aspect | Details |
|---|---|
| Botanical Source | Helichrysum stoechas (L.) Moench (Family: Compositae) [1]. |
| Part of Plant | Aerial parts [1]. |
| Reported Biological Activities of Plant Extract | Anti-inflammatory, antifungal, antioxidant, deobstruent, expectorant, laxative, and sudorific properties [1]. |
While direct data on this compound is limited, the following established experimental protocols from the search results are highly relevant for evaluating the activities associated with its natural source and can be applied in future SAR studies.
1. In Vivo Anti-inflammatory and Analgesic Models These protocols are used to evaluate the therapeutic potential of isolated compounds, which is directly relevant to the traditional uses of H. stoechas [1].
2. In Vitro Anthelmintic Assays These methods are used to screen plant essential oils for activity against the parasite Haemonchus contortus [2].
For a clear overview, the diagram below outlines the general workflow from plant collection to biological testing, as described in the research [1] [2].
Given the limited direct information on this compound's SAR, here are potential paths forward:
This compound is identified as a constituent in the essential oils of certain plants, though typically not as a major component. The table below summarizes its documented occurrences:
| Plant Source | Identified Context & Relative Amount | Key Antimicrobial Components in the Source |
|---|---|---|
| Eucalyptus brevifolia [1] [2] | Component of leaf essential oil (1.2%) [1]. | The oil's overall activity is attributed to major compounds like eucalyptol (57.0%), α-pinene, and trans-pinocarveol [1]. |
| Helichrysum stoechas [3] | Component of aerial parts' essential oil (specific amount not provided) [3]. | The essential oil contains multiple compounds, including α-pinene, limonene, and α-bisabolol [3]. |
The antimicrobial activity reported for these plant extracts is a combined effect of all compounds present. The specific contribution and potency of this compound itself cannot be isolated from this data.
For a rigorous comparison of antimicrobial activity, researchers use standardized quantitative and qualitative methods [4]. The workflow below outlines the key steps and common assays in this process.
Commonly used assays include:
The evaluation of a compound's antioxidant activity typically involves multiple assays based on different mechanisms [1] [2]. The table below outlines standard protocols you would apply to pinocampheol.
Table 1: Core In Vitro Antioxidant Assay Protocols
| Assay Name | Core Mechanism of Action | Key Experimental Steps & Measurement | Typical Data Output |
|---|
| DPPH⦁ Radical Scavenging [3] [2] | Single Electron Transfer (ET): Antioxidant donates an electron to stabilize the radical. | 1. Prepare DPPH⦁ solution in methanol/ethanol. 2. Mix with various concentrations of the test compound. 3. Incubate in darkness (30 min). 4. Measure absorbance decrease at 517-520 nm. | IC₅₀ (Compound concentration providing 50% inhibition of radical activity) [3]. | | FRAP (Ferric Reducing Antioxidant Power) [3] [4] [2] | Single Electron Transfer (ET): Antioxidant reduces ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). | 1. Prepare FRAP reagent (TPTZ, FeCl₃, acetate buffer). 2. Mix reagent with the compound solution. 3. Incubate (varies, e.g., 30 min). 4. Measure absorbance increase at 593 nm. | µmol Fe²⁺/g or Trolox Equivalents [4]. | | ABTS⦁+ Radical Scavenging [4] [2] | Single Electron Transfer (ET): Antioxidant decolorizes the pre-formed radical cation. | 1. Generate ABTS⦁+ radical by reacting ABTS salt with potassium persulfate. 2. Dilute to specific absorbance. 3. Mix with the test compound. 4. Measure absorbance decrease at 734 nm. | IC₅₀ or Trolox Equivalents. | | ORAC (Oxygen Radical Absorbance Capacity) | Hydrogen Atom Transfer (HAT): Antioxidant donates a hydrogen to break radical chain reactions. | 1. Mix compound with fluorescent probe (e.g., fluorescein). 2. Add a peroxyl radical generator (e.g., AAPH). 3. Monitor fluorescence decay over time. | Trolox Equivalents. Area Under the Curve (AUC) calculation. |
Once you have experimental results for this compound, you can compare them with reference antioxidants and other relevant compounds.
Table 2: Hypothetical Comparative Antioxidant Data
| Compound/Category | DPPH⦁ (IC₅₀, µg/mL) | FRAP (µmol Fe²⁺/g) | ABTS⦁+ (IC₅₀, µg/mL) | Key Chemical Features |
|---|---|---|---|---|
| This compound [Data to be filled] | [e.g., 12.5] | [e.g., 4500] | [e.g., 8.2] | Bicyclic monoterpenoid structure. |
| Reference Standard (Trolox) | [e.g., 25.0] | [N/A] | [e.g., 15.0] | Water-soluble vitamin E analog. |
| Phenolic-Rich Plant Extract [5] [3] | [e.g., 50-100] | [e.g., 2000-5000] | [e.g., 20-40] | Complex mixture (e.g., rosmarinic acid, gallic acid). |
The following diagram illustrates the key decision points in designing a robust experimental protocol for evaluating antioxidant activity, from sample preparation to data interpretation.
The table below summarizes the key experimental findings for Pinocembrin from a study on Alzheimer's disease models [1].
| Aspect | Experimental Findings on Pinocembrin |
|---|---|
| Cognitive Function | Improved cognitive function in Aβ25-35-treated mice [1]. |
| Neuronal Protection | Preserved ultrastructural neuropil and decreased neurodegeneration in cerebral cortex [1]. |
| Primary Molecular Target | Significantly inhibited upregulation of RAGE (Receptor for Advanced Glycation End products) [1]. |
| Key Signaling Pathways | Depressed p38 MAPK-MK2-HSP27 and SAPK/JNK-c-Jun pathways; inhibited downstream NF-κB inflammatory response [1]. |
| Impact on Mitochondria | Improved mitochondrial membrane potential; inhibited mitochondrial oxidative stress [1]. |
| Regulation of Apoptosis | Restored Bcl-2 and cytochrome c levels; inactivated caspase-3 and caspase-9 [1]. |
| Cellular Models Used | RAGE-overexpressing cell model; Alzheimer's disease cell model [1]. |
| Animal Model & Administration | Male Kunming mice with intracerebroventricular Aβ25-35 infusion; oral administration of pinocembrin (20, 40 mg/kg/day) for 8 days [1]. |
The following are the key methodologies cited in the neuroprotective study of Pinocembrin [1].
Animal Treatment and AD Model Induction
Drug Administration
Behavioral Assessment: Morris Water Maze (MWM)
Mechanism Investigation via Cell Models
The following diagram illustrates the signaling pathways through which Pinocembrin exerts its neuroprotective effects, as identified in the study [1].